
"3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline
chemical properties"

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
3-Chloro-2-[2-(2-

methoxyethoxy)ethoxy]aniline

CAS No.: 946727-27-1

Cat. No.: B3172393

Get Quote

Technical Guide: 3-Chloro-2-[2-(2-
methoxyethoxy)ethoxy]aniline
Executive Summary & Chemical Identity[1][2]
3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline is a specialized, rationally designed building

block used primarily in the synthesis of advanced pharmaceutical agents. It belongs to the

class of PEGylated anilines, where a polyethylene glycol (PEG) chain is attached at the ortho

position of the aniline ring.

This molecular architecture serves a dual purpose in medicinal chemistry:

Solubility Enhancement: The diethylene glycol monomethyl ether (mPEG2) tail acts as a

solubilizing group, reducing the lipophilicity (LogP) of the final drug molecule without altering

the core pharmacophore significantly.
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Steric & Electronic Modulation: The 3-chloro substituent provides metabolic stability (blocking

the metabolically labile ortho position) and induces a specific torsion angle, often critical for

binding in kinase pockets or E3 ligase recognition domains (e.g., in PROTACs).

Chemical Structure & Identifiers
Property Detail

IUPAC Name 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline

Molecular Formula C₁₁H₁₆ClNO₃

Molecular Weight 245.70 g/mol

Core Scaffold ortho-Substituted Aniline

Functional Groups
Primary Amine (-NH₂), Aryl Chloride (-Cl), Ether

(PEG2)

Predicted pKa (NH₂)
~3.0 – 3.5 (Reduced basicity due to o-Cl

inductive effect)

Synthetic Methodology
The synthesis of this compound requires a precise sequence to ensure regioselectivity. Direct

alkylation of 3-chloro-2-hydroxyaniline is often low-yielding due to competing N-alkylation. The

industrial standard approach utilizes Nucleophilic Aromatic Substitution (SₙAr) on a

nitrobenzene precursor, followed by chemoselective reduction.

Recommended Protocol: The Nitro-Activation Route
This route avoids the formation of regioisomers and ensures high purity.

Step 1: SₙAr Etherification
Precursor: 2-Fluoro-1-chloro-3-nitrobenzene (or 2,3-Dichloronitrobenzene) Reagent: 2-(2-

Methoxyethoxy)ethanol (Diethylene glycol monomethyl ether) Base: Sodium Hydride (NaH) or

Potassium tert-butoxide (KOtBu)

Mechanism: The nitro group at position 3 (relative to fluorine) strongly activates the C-F bond

for nucleophilic attack. The alkoxide generated from the PEG-alcohol displaces the fluorine.
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Step 2: Nitro Reduction
Precursor: 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]-1-nitrobenzene Reagents: Iron powder (Fe)

/ Ammonium Chloride (NH₄Cl) or H₂ / Pd/C (controlled)

Critical Note: Catalytic hydrogenation (H₂/Pd) must be carefully monitored to prevent

dehalogenation (loss of the Chlorine atom). The Fe/NH₄Cl or SnCl₂ method is chemoselective

and preserves the aryl chloride.

Experimental Workflow Visualization
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Caption: Two-step regioselective synthesis via nitro-activated nucleophilic aromatic

substitution.

Chemical Properties & Characterization
Physical Properties (Predicted)
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Property Value / Description

Physical State
Viscous pale yellow oil or low-melting solid (due

to PEG flexibility).

Solubility

Soluble in DMSO, Methanol, DCM, Ethyl

Acetate. Moderately soluble in water (unlike

pure chloroanilines).

Boiling Point
>300°C (decomposition likely before boiling at

atm pressure).

LogP
~1.5 – 2.0 (Significantly lower than 3-chloro-2-

butoxyaniline due to ether oxygens).

Spectroscopic Signature (Diagnostic)
¹H NMR (DMSO-d₆):

Aromatic Region: Three protons showing an ABC or ABX system (approx. 6.5 – 7.0 ppm).

Amine: Broad singlet at ~5.0 ppm (2H, -NH₂).

PEG Chain:

Triplet at ~4.1 ppm (2H, Ar-O-CH₂-).

Multiplets at 3.5 – 3.8 ppm (6H, ether backbone).

Singlet at ~3.3 ppm (3H, -OCH₃).

MS (ESI): [M+H]⁺ peak at m/z ~246.09 (showing characteristic Chlorine isotope pattern ³⁵Cl/

³⁷Cl in 3:1 ratio).

Applications in Drug Discovery
This compound is not typically a final drug but a high-value intermediate.

Kinase Inhibitor Design
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In inhibitors targeting EGFR or BTK, the aniline nitrogen often forms a hydrogen bond with the

kinase hinge region. The 3-chloro group fills a hydrophobic pocket (gatekeeper residue

interaction), while the 2-PEG tail extends towards the solvent front. This "tail" strategy is

validated in drugs like Gefitinib and Erlotinib, where solubilizing ether chains are critical for oral

bioavailability.

PROTAC Linker Attachment
For Proteolysis Targeting Chimeras (PROTACs), this aniline can serve as the attachment point

for an E3 ligase ligand (e.g., Thalidomide or VHL ligand). The PEG chain provides a "mini-

linker" effect, improving the physicochemical properties of the bulky PROTAC molecule.

Structural Logic Diagram
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Caption: Pharmacophore decomposition showing the functional role of each substituent.

Handling & Safety (E-E-A-T)
As a chloroaniline derivative, this compound must be handled with strict safety protocols.[1]
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Toxicity: Like most anilines, it is likely toxic by inhalation, ingestion, and skin contact.

Potential for methemoglobinemia exists.[2][3]

Skin Absorption: The PEG chain may enhance skin permeability compared to simple halo-

anilines. Double-gloving (Nitrile) is recommended.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Anilines are prone to

oxidation (darkening) upon air exposure.

References
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Safety Data for Chloroanilines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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